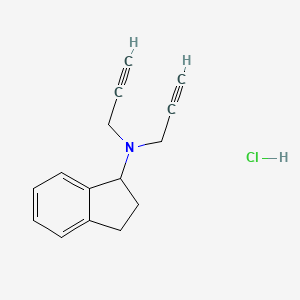
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one, commonly known as 14beta-Estradiol-3,14-diol, is a steroid hormone that is naturally produced in the body. It is a metabolite of estradiol, the main female sex hormone, and is a key component of the estradiol-mediated signaling pathway. 14beta-Estradiol-3,14-diol is a potent agonist of the estrogen receptor and has been found to be involved in several physiological processes, including reproductive development, bone formation, and the regulation of energy metabolism. In addition, 14beta-Estradiol-3,14-diol has been studied for its potential therapeutic applications, including the treatment of osteoporosis and breast cancer.
Applications De Recherche Scientifique
14beta-Estradiol-3,14-diol has been studied extensively in the scientific research community. It has been found to be involved in the regulation of energy metabolism, reproductive development, and bone formation. In addition, it has been studied for its potential therapeutic applications, such as the treatment of osteoporosis and breast cancer. 14beta-Estradiol-3,14-diol has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
Mécanisme D'action
14beta-Estradiol-3,14-diol binds to the estrogen receptor, which is a ligand-activated transcription factor. Upon binding to the estrogen receptor, 14beta-Estradiol-3,14-diol activates the transcription of target genes, leading to the production of proteins that regulate various physiological processes. The effects of 14beta-Estradiol-3,14-diol can be modulated by other hormones, such as progesterone, and by other molecules, such as phytoestrogens.
Biochemical and Physiological Effects
14beta-Estradiol-3,14-diol has been found to be involved in several biochemical and physiological processes. It has been found to regulate energy metabolism, reproductive development, and bone formation. In addition, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
14beta-Estradiol-3,14-diol is a relatively stable molecule, making it easy to work with in laboratory experiments. In addition, it is readily available and can be synthesized using a variety of methods. However, it is important to note that 14beta-Estradiol-3,14-diol has a relatively low affinity for the estrogen receptor, making it difficult to study its effects in some laboratory experiments.
Orientations Futures
The potential therapeutic applications of 14beta-Estradiol-3,14-diol are vast and the research community is actively studying its effects on various diseases. In the future, it is likely that 14beta-Estradiol-3,14-diol will be studied as a potential treatment for osteoporosis, breast cancer, and other diseases. In addition, it is likely that 14beta-Estradiol-3,14-diol will be studied as a potential biomarker for diagnosis and prognosis of certain diseases. Finally, it is likely that 14beta-Estradiol-3,14-diol will be studied for its potential use in drug delivery systems, as it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Méthodes De Synthèse
14beta-Estradiol-3,14-diol can be synthesized through a variety of methods. The most common method involves the reaction of estradiol with sodium periodate in an alkaline medium. This reaction results in the formation of a diol intermediate, which is then converted to 14beta-Estradiol-3,14-diol. Other methods to synthesize 14beta-Estradiol-3,14-diol include the use of a palladium-catalyzed reaction and the use of a titanium-catalyzed reaction.
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-3,14-dihydroxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-15,19,21H,2,5-9H2,1H3/t14-,15-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJPUEILJPVYOZ-AHCXZYCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

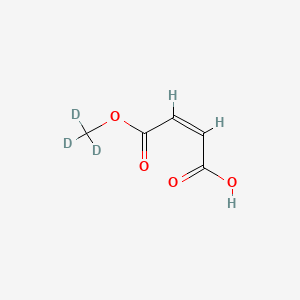
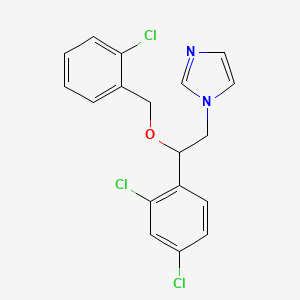


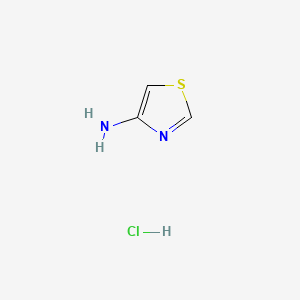
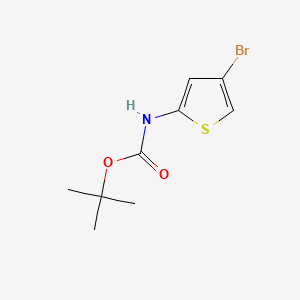

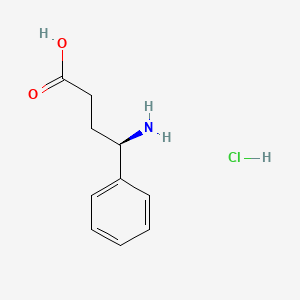
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)



